![molecular formula C8H7N5O B1483729 4-(azidomethyl)-3-(furan-2-yl)-1H-pyrazole CAS No. 2098072-21-8](/img/structure/B1483729.png)
4-(azidomethyl)-3-(furan-2-yl)-1H-pyrazole
Overview
Description
4-(Azidomethyl)-3-(furan-2-yl)-1H-pyrazole, also known as 4-AMF, is a synthetic compound that has been studied for its potential applications in scientific research. It belongs to the class of organic compounds known as pyrazoles, which are five-membered heterocyclic compounds with a nitrogen atom in the ring. 4-AMF has been studied for its ability to interact with proteins, its potential as a drug target, and its potential therapeutic applications.
Scientific Research Applications
Drug Design and Pharmacology
4-(Azidomethyl)-3-(furan-2-yl)-1H-pyrazole: derivatives have been studied for their potential as cyclooxygenase inhibitors . These compounds could be designed to treat inflammation, pain, and fever while minimizing the side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs). Molecular modeling and docking studies suggest that these derivatives can effectively bind to the active sites of COX-1 and COX-2 enzymes, indicating their potential as safer and more effective anti-inflammatory agents .
Organic Synthesis and Catalysis
The furan moiety in 4-(azidomethyl)-3-(furan-2-yl)-1H-pyrazole is significant in organic synthesis. It can be utilized in Suzuki coupling reactions to synthesize β-furyl-α,β-unsaturated aldehydes, which are valuable intermediates for the production of various organic compounds. The azide group also offers a unique handle for click chemistry applications, enabling the creation of diverse molecular architectures .
properties
IUPAC Name |
4-(azidomethyl)-5-(furan-2-yl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O/c9-13-11-5-6-4-10-12-8(6)7-2-1-3-14-7/h1-4H,5H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNZIDDYBOIVGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=NN2)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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